5alpha-Dihydrocortisone 21-Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

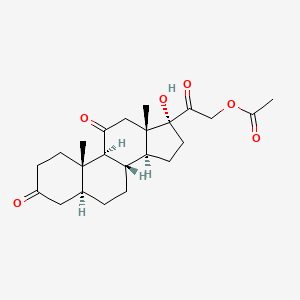

2D Structure

3D Structure

Properties

IUPAC Name |

[2-[(5S,8S,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-17,20,28H,4-12H2,1-3H3/t14-,16-,17-,20+,21-,22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCNJEFLSOQGST-DYGPVGJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3751-02-8 | |

| Record name | Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3751-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Contextualizing 5α Dihydrocortisone 21 Acetate Within Steroid Hormone Metabolism

5α-Dihydrocortisone 21-Acetate is a derivative of cortisone (B1669442), a glucocorticoid hormone. Its formation is a key step in the metabolic processing of cortisone. This process primarily involves two enzymatic reactions: the reduction of the double bond between carbons 4 and 5 of the A-ring of the steroid nucleus, and the acetylation of the hydroxyl group at position 21.

The first and most crucial step is the conversion of cortisone to 5α-dihydrocortisone. This reaction is catalyzed by the enzyme 5α-reductase. wikipedia.org There are three known isozymes of 5α-reductase, each encoded by a different gene (SRD5A1, SRD5A2, and SRD5A3). wikipedia.org These enzymes are integral to the metabolism of various steroid hormones, including androgens and estrogens. wikipedia.org In the context of glucocorticoids, 5α-reductase, particularly types 1 and 2, plays a significant role in the clearance of cortisol in the liver. wikipedia.orgnih.gov The reduction of the A-ring by 5α-reductase is an irreversible step that generally leads to the inactivation of the glucocorticoid. bioscientifica.com

The subsequent addition of an acetate (B1210297) group at the 21st carbon position results in 5α-Dihydrocortisone 21-Acetate. This acetylation is a common modification of steroid hormones, often influencing their solubility and absorption characteristics. The parent compound, cortisone, is itself interconvertible with the active glucocorticoid, cortisol, through the action of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. researchgate.netresearchgate.netnih.gov The 11β-HSD1 isoform primarily converts inactive cortisone to active cortisol, while 11β-HSD2 catalyzes the reverse reaction. nih.gov Therefore, the metabolic fate of cortisone, including its conversion to 5α-dihydrocortisone and subsequently to 5α-Dihydrocortisone 21-Acetate, is part of a broader regulatory network controlling glucocorticoid activity.

Historical Perspectives on Its Identification and Initial Characterization for Research Applications

The study of steroid metabolism has a rich history, with the identification of numerous intermediates and end-products. The initial characterization of 5α-reduced metabolites of corticosteroids dates back to early investigations into the biotransformation of these hormones. The enzymes responsible for the 5α-reduction of steroids, the 5α-reductases, were first discovered and characterized in rat liver homogenates. nih.gov These early studies established that these enzymes could irreversibly reduce the double bond in the A-ring of C-19 and C-21 steroids. nih.gov

The development of techniques like expression cloning later allowed for the isolation of the cDNAs for the different 5α-reductase isozymes, leading to a better understanding of their distinct biochemical properties and tissue distribution. nih.gov The identification of individuals with genetic deficiencies in 5α-reductase, particularly in the context of androgen metabolism, further highlighted the physiological importance of this enzymatic pathway. gfmer.ch While much of the initial focus was on the role of 5α-reductase in converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), its action on glucocorticoids like cortisone (B1669442) was also recognized. The synthesis and availability of compounds like 5α-Dihydrocortisone 21-Acetate for research purposes have been crucial for studying the activity and metabolism of these 5α-reduced steroids.

Structural Nuances and Stereochemical Considerations in Relation to Biological Activity

The structure of 5α-Dihydrocortisone 21-Acetate is defined by its steroid backbone, a gonane (B1236691) structure composed of seventeen carbon atoms arranged in four fused rings. nih.gov Key functional groups and stereochemical features distinguish it from its parent compound, cortisone (B1669442), and influence its biological activity.

The most significant structural modification is the saturation of the double bond between carbons 4 and 5 in the A-ring, resulting in a 5α configuration. This change from a planar Δ4-3-keto structure to a saturated A-ring significantly alters the three-dimensional shape of the molecule. gfmer.ch This stereochemical change is critical, as the interaction between a steroid and its receptor is highly dependent on a precise three-dimensional fit.

The "5α" designation refers to the orientation of the hydrogen atom at the 5th carbon position, which is on the opposite side of the steroid nucleus from the methyl groups at C10 and C13. This is in contrast to 5β-reduced steroids, where the hydrogen at C5 is on the same side. This seemingly subtle difference in stereochemistry has profound biological consequences. While 5α-reduction of testosterone (B1683101) potentiates its androgenic activity, the 5α-reduction of glucocorticoids like cortisone generally leads to their inactivation. bioscientifica.com These 5α-reduced metabolites of glucocorticoids are often considered inert with respect to classical glucocorticoid receptor-mediated gene transcription. bioscientifica.comnih.gov

The presence of the 21-acetate group is another important structural feature. This esterification of the hydroxyl group at the C21 position can affect the compound's polarity and how it is handled by the body.

Overview of Its Significance As a Research Compound and Metabolic Intermediate

Classical Chemical Synthesis Routes

The traditional chemical synthesis of 5α-Dihydrocortisone 21-Acetate typically commences from readily available steroid precursors. The process involves a series of carefully controlled reactions to introduce the required functional groups and, most critically, to establish the specific stereochemistry at the C-5 position.

Multi-Step Conversions from Precursor Steroids

The synthesis of 5α-Dihydrocortisone 21-Acetate can be conceptualized as a multi-step sequence starting from common steroid intermediates such as androstenedione (B190577) or through the modification of more functionalized precursors like hydrocortisone (B1673445) acetate.

A representative synthetic pathway can initiate with a precursor like 17-hydroxy-4,9-diene-pregna-3,20-dione. This starting material undergoes a series of reactions including Grignard addition at the 16,17-positions, adjustments at the 9,11-positions, and modifications at the 21-position to yield hydrocortisone and its 21-ester derivatives. rsc.org Another approach utilizes an intermediate known as "Pu's oxide" from traditional cortisone acetate synthesis, which is subjected to ketalation, reduction, hydrolysis, iodination, and finally acetylation to produce hydrocortisone acetate. google.com

Once hydrocortisone acetate is obtained, the crucial step is the stereoselective reduction of the Δ4-double bond to achieve the 5α-configuration. This transformation is a pivotal part of the synthesis, distinguishing the 5α-dihydro series from their 5β-counterparts.

Specific Acetylation Procedures at the C-21 Position

The acetylation of the C-21 hydroxyl group is a key step in the synthesis of 5α-Dihydrocortisone 21-Acetate. This transformation is typically performed on a precursor that already possesses the desired 5α-dihydro stereochemistry or on hydrocortisone itself, which is then subsequently reduced.

Various methods have been developed for the selective acetylation of the C-21 hydroxyl group in corticosteroids. A common laboratory and industrial method involves the use of acetic anhydride (B1165640) in a suitable solvent. For instance, hydrocortisone can be treated with acetic anhydride in pyridine (B92270) at temperatures ranging from 0 to 25°C to yield hydrocortisone 21-acetate in high yield. chemicalbook.com

To mitigate the use of toxic solvents like pyridine, alternative methods have been developed. One such method employs a mixed solvent system of tetrahydrofuran (B95107) and acetone, with an alkali salt acetate as a catalyst, under an inert atmosphere. nih.gov This process is applicable to a range of C21 steroids, including hydrocortisone. nih.gov Another patented method describes the acetylation of a 21-iodo intermediate with potassium acetate and glacial acetic acid in dimethylformamide (DMF) to produce hydrocortisone acetate. google.comnih.gov

Enzymatic acetylation offers a highly selective and environmentally benign alternative to chemical methods. For example, a strain of the anaerobic bacterium Clostridium sporogenes has been shown to possess an enzyme that can selectively acetylate the 21-hydroxyl function of certain corticosteroids. nih.gov More recently, a highly regio- and stereo-selective acetyltransferase, AmAT19, from Astragalus membranaceus, has been identified that can catalyze the 6α-OH acetylation of various steroids, highlighting the potential of enzymatic approaches for specific acylations. rsc.org

Table 1: Chemical Acetylation Methods for C-21 Hydroxyl Group

| Reagent/Catalyst | Solvent | Conditions | Precursor | Product | Reference |

|---|---|---|---|---|---|

| Acetic Anhydride | Pyridine | 0-25°C, 24h | Hydrocortisone | Hydrocortisone 21-Acetate | chemicalbook.com |

| Acetic Anhydride/Alkali Salt Acetate | Tetrahydrofuran/Acetone | 30-50°C, 3-6h, inert atmosphere | Hydrocortisone | Hydrocortisone Acetate | nih.gov |

| Potassium Acetate/Glacial Acetic Acid | DMF | Reflux, 3h | 21-iodo-11β,17α-dihydroxy-4-pregnene-3,20-dione | Hydrocortisone Acetate | google.comnih.gov |

Stereoselective Introduction of the 5α-Hydrogen Configuration

The defining structural feature of 5α-Dihydrocortisone 21-Acetate is the A/B ring junction, where the hydrogen at C-5 is in the α-configuration. The stereoselective reduction of the Δ4-double bond in a 4-en-3-one steroid precursor is therefore a critical transformation.

Recent studies have explored the use of ionic liquids to enhance the stereoselectivity of the hydrogenation of steroidal enones. umich.edu For example, the palladium-catalyzed hydrogenation of steroidal 4-ene-3-ketones in the presence of tetrabutylammonium (B224687) carboxylates has been shown to favor the formation of the 5β-steroid backbone. umich.edunih.gov However, by carefully selecting the reaction conditions, including the specific ionic liquid and catalyst, the stereochemical outcome can potentially be directed towards the desired 5α-isomer.

The use of transition metal complexes in combination with reducing agents also offers a pathway for the stereoselective reduction of ketones. For instance, lithium dispersion with hydrated salts of transition metals like FeCl₂·4H₂O or CuCl₂·2H₂O in THF has been used for the highly stereoselective reduction of cyclic ketones to their thermodynamically more stable alcohols. organic-chemistry.org While this specific method targets the ketone functionality, related catalytic systems can be adapted for the stereoselective reduction of the C=C double bond in the A-ring of steroids.

Advanced Chemical Catalysis in 5α-Dihydrocortisone 21-Acetate Synthesis

Modern synthetic chemistry has seen the advent of advanced catalytic methods that offer new efficiencies and selectivities in the synthesis of complex molecules like steroids. nih.govumich.edunih.govumich.eduresearchgate.net These methods include transition metal catalysis, organocatalysis, and Lewis acid catalysis. nih.govumich.edu

For instance, enantioselective palladium-catalyzed dearomatizative cyclization has been used to construct the core of the anabolic steroid boldenone, demonstrating the power of transition metal catalysis in creating key steroid structural motifs. nih.govumich.edu While not a direct synthesis of 5α-Dihydrocortisone 21-Acetate, such methodologies highlight the potential for developing novel catalytic routes to this and other corticosteroids.

Metallacycle-mediated annulative cross-couplings represent another advanced strategy for the construction of the steroid skeleton. nih.gov These methods allow for the concise assembly of the polycyclic ring system, which can then be further functionalized to the desired target molecule.

In the context of the specific transformations required for 5α-Dihydrocortisone 21-Acetate synthesis, advanced catalytic systems could be applied to the stereoselective reduction of the A-ring and the selective functionalization of the C-21 side chain. The development of bespoke catalysts for these transformations remains an active area of research.

Biotransformational Approaches to 5α-Dihydrocortisone 21-Acetate and Related Compounds

Biotransformation, the use of microorganisms or their enzymes to perform chemical reactions, offers a powerful and often highly selective alternative to classical chemical synthesis for the modification of steroids.

Microbial Transformation of Cortisone and Hydrocortisone Derivatives

Microorganisms possess a diverse array of enzymes that can catalyze a wide range of reactions on steroid substrates, including hydroxylations, dehydrogenations, and reductions. Several bacterial species have been identified that can transform cortisone and hydrocortisone into various derivatives.

Bacteria from the genus Rhodococcus have been shown to be particularly versatile in steroid transformations. nih.gov For example, various Rhodococcus strains can catalyze the Δ1-dehydrogenation of cortisone and hydrocortisone to prednisone (B1679067) and prednisolone (B192156), respectively. nih.gov In addition to dehydrogenation, these strains can also reduce the C-20 carbonyl group, leading to the formation of 20β-hydroxy derivatives. nih.gov

The reduction of the A-ring of corticosteroids has also been observed in microbial systems. Gut bacteria have been shown to possess both 5α- and 5β-reductase activity. researchgate.net For example, the conversion of cortisol to allo-tetrahydrocortisol (which has a 5α-configuration) has been reported in fecal suspensions, indicating the presence of microbial 5α-reductases. researchgate.net

Furthermore, some microorganisms are capable of acetylating the C-21 hydroxyl group. As mentioned previously, Clostridium sporogenes can perform this selective acetylation. nih.gov The coupling of microbial 5α-reduction with a subsequent acetylation step, either chemically or through another biotransformation, presents a potential "green" synthetic route to 5α-Dihydrocortisone 21-Acetate.

Table 2: Microbial Transformations of Cortisone and Hydrocortisone Derivatives

| Microorganism | Substrate | Transformation | Product(s) | Reference |

|---|---|---|---|---|

| Rhodococcus spp. | Cortisone | Δ1-dehydrogenation, C20-reduction | Prednisone, 20β-hydroxy-prednisone | nih.gov |

| Rhodococcus spp. | Hydrocortisone | Δ1-dehydrogenation, C20-reduction | Prednisolone, 20β-hydroxy-prednisolone | nih.gov |

| Gut Bacteria | Cortisol | 5α-reduction | allo-Tetrahydrocortisol | researchgate.net |

| Clostridium sporogenes | Corticosteroids | C21-acetylation | 21-Acetoxy corticosteroids | nih.gov |

| Nocardioides simplex | Cortisol | Δ1-dehydrogenation | Prednisolone | researchgate.net |

Enzymatic Pathways in Steroid Ring Reduction and Functionalization

The formation of 5α-dihydrocortisone from cortisone is a critical transformation catalyzed by enzymes known as 5α-reductases (SRD5A). wikipedia.orgnih.gov These enzymes are formally named 3-oxo-5α-steroid 4-dehydrogenases and are responsible for reducing the double bond between carbons 4 and 5 (Δ4-5) in the A-ring of various steroid hormones. wikipedia.orgnih.gov This conversion is a key step in steroid metabolism. wikipedia.org

The enzymatic reaction involves the reduction of a 3-oxo-Δ4-steroid substrate using a reduced acceptor molecule to yield a 3-oxo-5α-steroid. wikipedia.org Specifically, 5α-reductases utilize the reducing power of NADPH to facilitate a hydride shift to the C5 position of the steroid's A-ring. wikipedia.orgnih.gov This process is crucial in the metabolism of androgens and estrogens, as well as in bile acid biosynthesis. wikipedia.org

There are three known isozymes of 5α-reductase, each encoded by a different gene (SRD5A1, SRD5A2, and SRD5A3). wikipedia.orgdiff.org While they all catalyze the same fundamental reaction, their tissue distribution and substrate preferences can vary. ontosight.ai For instance, SRD5A1 is found in the liver, skin, and brain, while SRD5A2 is predominantly located in male reproductive tissues. nih.govdiff.org SRD5A3 also participates in the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT). diff.org While much of the research on 5α-reductases has centered on their role in androgen metabolism, such as the conversion of testosterone to the more potent DHT, they also act on glucocorticoids like cortisone. diff.orgontosight.aiontosight.ai The reduction of cortisone by 5α-reductase leads to the formation of 5α-dihydrocortisone. In contrast, the related enzyme 5β-reductase converts cortisone to 5β-dihydrocortisone. wikipedia.org

Recent studies have highlighted the potential for enzymatic C-H functionalization in the synthesis of complex molecules like natural products. nih.gov While direct enzymatic functionalization of the 5α-dihydrocortisone scaffold is a developing area, the principles of using enzymes for late-stage modification could be applied to create novel derivatives. nih.gov

Derivatization and Analog Generation for Research Purposes

Synthesis of Halogenated and Non-Halogenated Analogs for Mechanistic Studies

The synthesis of analogs, particularly halogenated derivatives, of corticosteroids is a valuable strategy for probing their mechanisms of action and for developing new compounds. The introduction of a fluorine atom, for example, can significantly alter a steroid's biological properties. A classic example in corticosteroid chemistry is the synthesis of 9α-fluoro derivatives of cortisone and hydrocortisone. acs.org This modification has been shown to have profound biological effects. nih.gov

For the synthesis of analogs of 5α-dihydrocortisone, established methods for steroid modification can be adapted. For instance, creating a double bond at the 1-position of a 5α-androstane steroid has been achieved through a two-step process involving bromination followed by dehydrobromination. nih.gov This method, used to prepare 5α-androst-1-ene-3,17-dione, could potentially be applied to the 5α-dihydrocortisone scaffold to generate unsaturated analogs for mechanistic studies. nih.gov The synthesis of fluorinated derivatives often involves specialized reagents and reaction conditions. nih.gov

The generation of these analogs is crucial for structure-activity relationship (SAR) studies. By systematically modifying the structure of 5α-dihydrocortisone and evaluating the effects of these changes, researchers can gain insights into the molecular interactions that govern its activity.

Generation of Related Prodrugs and Metabolites for In Vitro Analysis

For in vitro studies, it is often necessary to synthesize not only the parent compound but also its metabolites and prodrugs. 5α-Dihydrocortisone itself is a metabolite of cortisol. researchgate.netcymitquimica.com Further metabolism of 5α-dihydrocortisone can occur, for example, through the action of 3α-hydroxysteroid dehydrogenase, leading to the formation of tetrahydro metabolites like 5α-tetrahydrocortisol (allo-tetrahydrocortisol). researchgate.netuib.no The synthesis of these metabolites is essential for understanding the complete metabolic fate of the parent steroid and for evaluating the biological activity of its downstream products. nih.gov

One common class of steroid metabolites are sulfate (B86663) conjugates. nih.gov Simple and efficient methods for the synthesis and purification of steroid sulfates on a small scale have been developed for use in analytical laboratories. nih.govresearchgate.net These methods often involve the use of a sulfur trioxide-pyridine complex for sulfation, followed by purification using solid-phase extraction (SPE). nih.govresearchgate.net This approach allows for the generation of reference standards for various analytical applications, including mass spectrometry. nih.gov

The 21-acetate ester of 5α-dihydrocortisone can be considered a prodrug, as the ester group can be cleaved by esterases in biological systems to release the active 21-hydroxyl compound. The synthesis of other ester derivatives from 4,5α-dihydrocortisone has been described, providing a route to a variety of potential prodrugs. rsc.org

Optimization Strategies for Synthetic Yield and Purity in Research Contexts

In a research setting, the efficient synthesis and rigorous purification of steroids like 5α-Dihydrocortisone 21-Acetate are paramount. A variety of chromatographic techniques are central to achieving high purity. britannica.com High-performance liquid chromatography (HPLC) is a powerful tool for the separation of closely related steroid isomers. nih.gov Specialized stationary phases, such as carbazole-based polymers, have been shown to provide excellent separation of steroid isomers, including those that are difficult to resolve using standard octadecylsilane (B103800) (ODS) columns. nih.gov The improved separation is attributed to multiple interaction mechanisms, including dipole-dipole and π-π interactions, in addition to hydrophobic effects. nih.gov

For preparative scale purification, column chromatography is widely used. The choice of solvent system and adsorbent is critical for effective separation. oup.com Centrifugal force can be used to enhance the migration of samples through columns packed with microparticulate silica (B1680970), improving resolution and speed. oup.com

Crystallization is another key technique for purifying steroids. britannica.com In some cases, steroids can form adducts with solvents like chloroform, and the crystallization of these adducts can be an effective purification step. google.com The purified steroid can then be recovered from the adduct. google.com

To ensure the purity and confirm the identity of the synthesized compound, a combination of analytical methods is employed. These include chromatographic techniques like HPLC and gas chromatography (GC), often coupled with mass spectrometry (MS). britannica.comresearchgate.net Ion mobility mass spectrometry (IM-MS) is an emerging technique that can separate steroid isomers, even without prior derivatization in some cases, although derivatization can significantly improve resolution. nih.govacs.org Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are also essential for structural elucidation. britannica.com

Below is an interactive table summarizing some of the purification techniques applicable to steroids.

| Purification Technique | Principle | Application in Steroid Synthesis | Key Advantages |

| Crystallization | Separation of a solid from a solution based on differences in solubility. | Final purification step to obtain a highly pure, crystalline solid. | Can yield very high purity; scalable. |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase as they are passed through a column with a mobile phase. | Isolation of the desired product from reaction mixtures and byproducts. | Versatile; can be used for both small and large-scale purifications. |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure form of column chromatography that provides higher resolution and faster separation times. | Analytical assessment of purity and preparative purification of small quantities of high-purity material. | High resolution; quantitative analysis. |

| Solid-Phase Extraction (SPE) | A form of column chromatography used for sample clean-up and concentration prior to analysis. | Purification of synthesized steroid metabolites, such as sulfate conjugates. | Rapid; can handle small sample volumes. |

| Thin-Layer Chromatography (TLC) | A simple chromatographic technique used to monitor reaction progress and assess the purity of fractions from column chromatography. | Rapid analysis of reaction mixtures. | Fast; inexpensive; requires minimal sample. |

Role of Steroid 5α-Reductase Isoenzymes (SRD5A1, SRD5A2, SRD5A3) in C21 Steroid Metabolism

Steroid 5α-reductases (SRD5A) are a family of NADPH-dependent enzymes crucial for the metabolism of both C19 and C21 steroids. nih.gov These enzymes catalyze the irreversible reduction of the double bond between carbons 4 and 5 (Δ4-5) of various steroid substrates. nih.gov There are three main isoenzymes: SRD5A1, SRD5A2, and SRD5A3, each with distinct tissue distribution and substrate preferences. mdpi.com While their role in androgen metabolism, particularly the conversion of testosterone to the more potent dihydrotestosterone (DHT), is well-established, their activity on corticosteroids like cortisone and hydrocortisone is also significant. mdpi.comdutchtest.com This process is a critical step in the inactivation and clearance of these hormones. dutchtest.comunimi.it

The various 5α-reductase isoenzymes exhibit different affinities for corticosteroid substrates. While SRD5A2 is primarily associated with androgen metabolism, both SRD5A1 and SRD5A3 are involved in the metabolism of glucocorticoids. mdpi.comnih.gov Studies have shown that SRD5A1 has a preference for 4-androstene-3,17-dione, while SRD5A2 preferentially metabolizes testosterone. nih.gov In the context of C21 steroids, both cortisone and hydrocortisone are substrates for 5α-reductase. unimi.it The reduction of these glucocorticoids is a key step in their metabolic clearance pathway. dutchtest.comunimi.it

| Isoenzyme | Primary Substrates | Role in Corticosteroid Metabolism |

| SRD5A1 | 4-Androstene-3,17-dione | Involved in the 5α-reduction of glucocorticoids. nih.gov |

| SRD5A2 | Testosterone | Primarily involved in androgen metabolism. nih.gov |

| SRD5A3 | Polyprenol | Involved in protein N-linked glycosylation and also metabolizes steroids. mdpi.comnih.gov |

The conversion of cortisone to 5α-dihydrocortisone is a critical metabolic step catalyzed by 5α-reductase. This reaction involves the irreversible reduction of the Δ4-5 double bond in the A ring of the steroid nucleus. nih.gov The presence of this double bond is crucial for the glucocorticoid activity of cortisone and hydrocortisone. researchgate.net The reduction of this bond leads to the formation of 5α-dihydrocortisone, a metabolite with significantly reduced glucocorticoid activity. unimi.it This enzymatic conversion is a key part of the catabolic pathway for corticosteroids, preparing them for further modifications and eventual excretion. nih.gov

The reaction requires a reduced pyridine nucleotide cofactor, typically NADPH, which provides the hydride anion for the reduction. nih.gov The mechanism involves the transfer of a hydride from NADPH to the C-5 carbon on the α-face of the steroid, followed by the addition of a proton to the C-4 carbon on the β-face. nih.gov

The activity of 5α-reductase isoenzymes is not limited to classic steroidogenic tissues like the liver and prostate. nih.govmdpi.com Research has demonstrated the presence and activity of these enzymes in various other tissues, including ocular tissues. nih.govresearchgate.net Specifically, the mRNAs for both type 1 and type 2 5α-reductase have been identified in human lacrimal gland, meibomian gland, cornea, conjunctiva, and lens epithelial cells. nih.govresearchgate.net The presence of these enzymes in the lens suggests a local capacity for metabolizing steroids, including the conversion of cortisone to its 5α-reduced metabolites. This localized metabolic activity could play a role in modulating the effects of corticosteroids within the eye. nih.gov

Metabolism of the Acetate Moiety

The 21-acetate ester of 5α-dihydrocortisone is subject to further metabolic transformation, primarily involving the cleavage of the acetate group.

In biological systems, acetate esters of corticosteroids are readily hydrolyzed by non-specific esterases. This deacetylation process converts 5α-Dihydrocortisone 21-Acetate back to 5α-dihydrocortisone, releasing the free hydroxyl group at the C-21 position. This enzymatic reaction is a common metabolic fate for many esterified steroid drugs.

Interconversion with Other Glucocorticoid Metabolites

The metabolism of glucocorticoids is a complex network of reactions primarily occurring in the liver, but also in other tissues, that determine the bioavailability and physiological effects of these hormones. researchgate.netoncohemakey.com The A-ring reductases, namely 5α-reductase and 5β-reductase, play a pivotal role in this process by catalyzing the irreversible inactivation of cortisol. researchgate.netnih.gov

Pathways Leading to Tetrahydrocortisol (B1682764) and Other Reduced Metabolites

The formation of 5α-dihydrocortisone is a key step in the metabolic cascade of cortisol. This reaction is catalyzed by the enzyme 5α-reductase, which reduces the double bond between carbons 4 and 5 in the A-ring of the steroid nucleus. bioscientifica.com Following this initial reduction, 5α-dihydrocortisone can be further metabolized by 3α-hydroxysteroid dehydrogenases (3α-HSDs) to form 5α-tetrahydrocortisol. bioscientifica.com This conversion involves the reduction of the 3-keto group to a 3α-hydroxyl group.

While traditionally viewed as inactive byproducts, recent research suggests that 5α-reduced metabolites of glucocorticoids, such as 5α-dihydrocorticosterone and 5α-tetrahydrocorticosterone, can bind to and activate the glucocorticoid receptor (GR). bioscientifica.comnih.gov This indicates that the pathway leading to tetrahydrocortisol and other reduced metabolites may not solely be a route of inactivation but could also generate molecules with distinct biological activities.

A study on healthy young adults revealed sex-based differences in cortisol metabolism, with women excreting significantly lower amounts of A-ring reduced metabolites like 5α-tetrahydrocortisol compared to men. nih.gov This suggests a potential hormonal influence on the activity of 5α-reductase.

Cellular and Tissue-Specific Expression of Metabolizing Enzymes

The enzymes responsible for the metabolism of glucocorticoids, including 5α-reductase, exhibit distinct patterns of expression across different cells and tissues, leading to tissue-specific regulation of glucocorticoid action. researchgate.netoncohemakey.com This localized control allows for fine-tuning of glucocorticoid effects in various physiological contexts.

There are three known isozymes of 5α-reductase: SRD5A1, SRD5A2, and SRD5A3, each encoded by a different gene. wikipedia.org These isozymes have different tissue distributions and substrate specificities.

SRD5A1 (Type 1): The gene for this isozyme is located on chromosome 5. youtube.com It is primarily expressed in the liver and skin, and to a lesser extent in the prostate. nih.govyoutube.com In the brain, SRD5A1 mRNA has been detected in the cerebellum, hypothalamus, pons, and medulla oblongata. nih.gov

SRD5A2 (Type 2): The gene for this isozyme is on chromosome 2. youtube.com It is the major isozyme expressed in the male reproductive system, including the prostate, seminal vesicles, and epididymis. nih.govyoutube.com It is also found in the skin, hair follicles, and liver. youtube.com Overexpression of 5α-reductase type 2 in human hepatocytes has been shown to regulate glucocorticoid action and lipid metabolism. nih.gov

SRD5A3 (Type 3): This isozyme's gene is located on chromosome 4. youtube.com Its expression in adult tissues is relatively low. youtube.com

The tissue-specific expression of these enzymes has significant implications for both normal physiology and disease. For instance, in the liver, 5α-reductase plays a crucial role in clearing cortisol from circulation. wikipedia.org In metabolic diseases, the expression of 5α-reductase in the liver can be upregulated, potentially as a protective mechanism against the adverse metabolic effects of glucocorticoids. bioscientifica.com

The differential expression of these enzymes also extends to other tissues. For example, in the context of ovarian follicle development, thecal cells express steroidogenic enzymes, including 5α-reductase 1 (SRD5A1), which are essential for androgen production. elifesciences.org Furthermore, studies using various cell lines, such as prostate cancer cells and human embryonic kidney (HEK293) cells, have been instrumental in characterizing the activity and inhibition of different 5α-reductase isozymes. nih.govnih.gov

This tissue-specific enzymatic landscape ensures that glucocorticoid metabolism is tailored to the specific needs of different organs and cell types, contributing to the diverse and pleiotropic effects of these hormones throughout the body. nih.govnih.govoup.com

Glucocorticoid Receptor (GR) Binding and Activation Profile

The biological activity of 5α-reduced glucocorticoids, including metabolites of 5α-Dihydrocortisone 21-Acetate, is initiated by their binding to and activation of the glucocorticoid receptor (GR). nih.govnih.gov The GR is a member of the nuclear receptor family of transcription factors that, upon activation by a ligand, regulates gene expression. nih.govwikipedia.org Unliganded, the GR typically resides in the cytoplasm in a complex with chaperone proteins, such as heat shock proteins (HSPs). wikipedia.orgoup.com

Dissociated Receptor Activation by 5α-Reduced Glucocorticoids

Recent research has highlighted that 5α-reduced metabolites of glucocorticoids, such as 5α-dihydrocorticosterone (5αDHB) and 5α-tetrahydrocorticosterone (5αTHB), are not inert byproducts but are themselves active ligands for the GR. nih.govnih.gov These metabolites are considered "dissociated" glucocorticoids because their effects separate the anti-inflammatory actions from many of the metabolic side effects associated with their parent compounds. nih.govbioscientifica.comnih.gov

This dissociation arises from their differential ability to mediate the two main modes of GR signaling: transactivation and transrepression. bioscientifica.com While they are weak activators of gene transcription via transactivation (the process often linked to metabolic effects), they retain potent activity in transrepression, which involves suppressing the activity of pro-inflammatory transcription factors. nih.govbioscientifica.com This profile makes 5α-reduced glucocorticoids potential prototypes for safer anti-inflammatory therapies. nih.govnih.gov Studies show that 5αTHB can bind to the GR and activate it to a comparable extent as corticosterone (B1669441). nih.gov

Conformational Changes in GR Upon Ligand Binding

The binding of a ligand to the GR's ligand-binding domain (LBD) is a critical step that induces a significant conformational change in the receptor's structure. nih.govnih.gov This structural shift is essential for the receptor's activation and subsequent downstream signaling. nih.gov

The nature of the ligand—whether it is an agonist (activator) or an antagonist (blocker)—determines the specific shape the receptor adopts. Agonist binding, for instance, induces a conformation that facilitates the recruitment of coactivator proteins. nih.gov These coactivators are necessary for the receptor to effectively initiate gene transcription. Conversely, binding of an antagonist results in a different conformation that may prevent coactivator binding or instead recruit corepressor proteins, thereby inhibiting the receptor's function. nih.gov The ligand-induced conformational change is a multi-step process that stabilizes the activated state of the receptor. nih.gov

Nuclear Translocation of the Steroid-Receptor Complex

Following ligand binding and the subsequent conformational change in the cytoplasm, the activated steroid-receptor complex is actively transported into the cell nucleus. nih.govoup.comnih.gov This process, known as nuclear translocation, is a fundamental requirement for the receptor to access the cell's DNA and function as a transcription factor. wikipedia.orgoup.com The dissociation of the heat shock protein complex from the receptor upon ligand binding exposes a nuclear localization signal, facilitating its import through the nuclear pore complex. wikipedia.orgyoutube.com While some receptors like the estrogen receptor may be constitutively nuclear, the glucocorticoid receptor typically accumulates in the nucleus only after binding to its hormone ligand. molbiolcell.org

Transcriptional Modulation via Glucocorticoid Response Elements (GREs)

Once inside the nucleus, the ligand-bound GR dimer exerts its primary effects by directly or indirectly interacting with DNA to modulate the transcription of target genes. nih.gov The direct mechanism involves the GR binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the regulatory regions of target genes. wikipedia.org This binding can either enhance (transactivation) or suppress (transrepression) gene expression.

Regulation of Anti-Inflammatory Gene Expression (e.g., Lipocortin-1)

A key aspect of the anti-inflammatory action of glucocorticoids is the transactivation of genes that encode anti-inflammatory proteins. bioscientifica.com Glucocorticoids increase the expression of Lipocortin-1 (also known as Annexin A1), a protein that inhibits phospholipase A2 (PLA2), thereby blocking the release of arachidonic acid and the subsequent production of inflammatory prostaglandins (B1171923) and leukotrienes. youtube.com

Furthermore, glucocorticoids can induce the transcription of other anti-inflammatory mediators. For example, 5α-reduced glucocorticoids have been shown to stimulate the expression of Mitogen-activated protein kinase phosphatase-1 (MKP-1), a protein that deactivates key inflammatory signaling pathways. endocrine-abstracts.org They also induce the synthesis of IκBα, an inhibitor of the pro-inflammatory transcription factor NF-κB. bioscientifica.comendocrine-abstracts.orgnih.gov

| Steroid (1 µM) | Effect on Anti-Inflammatory Protein Expression (in RAW264.7 cells) |

| B (Corticosterone) | ▲ 160% increase in MKP-1 |

| ▲ 458% increase in IκBα | |

| 5αDHB | ▲ 116% increase in MKP-1 |

| ▲ 389% increase in IκBα | |

| 5αTHB | ▲ 104% increase in MKP-1 |

| No significant induction of IκBα | |

| Data derived from a study on RAW264.7 murine macrophages. endocrine-abstracts.org This interactive table summarizes the induction of key anti-inflammatory proteins. |

Suppression of Pro-Inflammatory Gene Transcription (e.g., Cytokines, NF-κB Pathway)

The primary mechanism for the potent anti-inflammatory effects of glucocorticoids, particularly the dissociated actions of 5α-reduced metabolites, is the suppression of pro-inflammatory gene expression. nih.govbioscientifica.comfrontiersin.org This is largely achieved through transrepression, where the GR interferes with the function of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are master regulators of inflammation. nih.govendocrine-abstracts.orgfrontiersin.org

By binding to these factors, the GR can prevent them from activating the transcription of genes for pro-inflammatory cytokines (like TNF-α and IL-6), chemokines, and adhesion molecules. nih.govnih.govendocrine-abstracts.org Studies in macrophages have demonstrated that 5αDHB and 5αTHB effectively suppress the release of TNF-α and IL-6 upon inflammatory stimulation. nih.govnih.govendocrine-abstracts.org This inhibition of the NF-κB pathway is a cornerstone of the anti-inflammatory activity of glucocorticoids. nih.gov

| Steroid (1 µM) | % Suppression of Pro-Inflammatory Cytokines (LPS-stimulated macrophages) |

| TNF-α | |

| Corticosterone | 74.2% |

| 5αDHB | 47.1% |

| 5αTHB | 21.9% |

| Data derived from a study on bone-marrow-derived murine macrophages. nih.govendocrine-abstracts.org This interactive table shows the comparative suppression of key pro-inflammatory cytokines. |

Non-Genomic Actions and Rapid Signaling Pathways

Beyond the classical genomic pathway involving the modulation of gene expression, evidence suggests that corticosteroids, including metabolites of cortisone, can initiate rapid, non-genomic effects. These actions are typically mediated at the cell membrane and are independent of gene transcription. While direct research on the non-genomic actions of 5α-Dihydrocortisone 21-Acetate is not extensively detailed in current literature, the broader understanding of corticosteroid actions allows for informed inferences.

These rapid signaling events are often initiated by membrane-bound receptors, which are distinct from the classical intracellular receptors. The activation of these receptors can trigger the swift generation of second messengers, such as cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), and modulate intracellular calcium concentrations. Furthermore, these non-genomic pathways can impact the activity of various protein kinases, including protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs). The subsequent phosphorylation of target proteins by these kinases leads to rapid alterations in cellular function.

Modulation of Cellular Processes by 5α-Dihydrocortisone 21-Acetate

The physiological impact of 5α-Dihydrocortisone 21-Acetate is realized through its influence on a variety of fundamental cellular processes.

Influence on Apoptosis in Specific Cell Types (e.g., Leukocytes)

Glucocorticoids are potent inducers of apoptosis, or programmed cell death, in several cell types, most notably in leukocytes. This pro-apoptotic capability is central to their anti-inflammatory and immunosuppressive functions. The 5α-reduction of glucocorticoids can significantly alter their biological activity. Studies on leukemia cell lines, often used as models for leukocyte behavior, have indicated that 5α-reduced glucocorticoid metabolites can retain the ability to induce apoptosis. The underlying mechanism for this is complex, often involving the intrinsic apoptotic pathway, which is characterized by the mitochondrial release of cytochrome c and the subsequent activation of the caspase cascade.

Effects on Cellular Metabolism (e.g., Glucose Metabolism in Stress Responses)

Glucocorticoids are key regulators of metabolism, particularly in the context of the body's response to stress. They generally promote catabolic processes to increase the availability of energy substrates. A primary aspect of this is their effect on glucose metabolism, where they are known to elevate blood glucose levels by stimulating gluconeogenesis in the liver and inhibiting glucose uptake in peripheral tissues. While the primary glucocorticoid, cortisol, is the main driver of these processes, its metabolites can also possess biological activity. It is plausible that 5α-dihydrocortisone, the active form of 5α-Dihydrocortisone 21-Acetate, influences glucose metabolism, although its specific potency relative to cortisol is an area of ongoing investigation.

Interactions with Other Steroid Receptors and Signaling Pathways

The biological activity profile of a steroid is shaped not only by its primary receptor interactions but also by its potential for cross-reactivity with other steroid hormone receptors.

Potential Cross-Reactivity or Modulation of Androgen Receptor Activity

The structural similarities among steroid hormones create the potential for cross-reactivity with their respective receptors. The 5α-reduction pathway is notably crucial for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). This raises the question of whether 5α-Dihydrocortisone can interact with the androgen receptor (AR). While the glucocorticoid receptor (GR) is the primary target for cortisone and its metabolites, studies have shown that glucocorticoids generally have a significantly lower affinity for the AR compared to androgens. However, at high concentrations, some degree of cross-reactivity may be possible, a factor to consider in experimental settings.

Comparative Analysis of Receptor Selectivity of 5α-Reduced Steroids

The selectivity of a steroid for its intended receptor over others is a critical determinant of its specific biological effects. The process of 5α-reduction can alter the three-dimensional structure of a steroid, thereby influencing its binding affinity and selectivity. A comparative analysis of various 5α-reduced steroids highlights a range of receptor selectivities. For instance, 5α-dihydrotestosterone (DHT) has a high affinity and selectivity for the androgen receptor, making it a potent androgen. In contrast, 5α-dihydrocortisone primarily acts through the glucocorticoid receptor. The table below presents a comparative overview of the primary receptor targets for several 5α-reduced steroids.

Advanced Analytical Techniques in 5α Dihydrocortisone 21 Acetate Research

Chromatographic Methodologies

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. In the context of 5α-Dihydrocortisone 21-Acetate research, several chromatographic techniques are paramount.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of steroid hormones and their metabolites. nih.govnih.govresearchgate.netsielc.comnih.gov Reverse-phase HPLC is particularly effective for analyzing hydrophobic compounds like steroids. nih.gov In a typical setup, a C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of solvents like methanol, water, and acetic acid is employed for isocratic elution. nih.gov Detection is commonly achieved using a UV detector at a specific wavelength, for instance, 254 nm. nih.gov

The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification. For example, in one method, hydrocortisone (B1673445) had a retention time of 2.26 minutes. nih.gov The intensity of the detector response is proportional to the concentration of the compound, allowing for precise quantification. nih.gov HPLC methods can be validated to ensure their accuracy, precision, and linearity, with high recovery rates and low relative standard deviations for both intraday and interday precision. nih.govresearchgate.net

| Parameter | Typical Value/Range | Source |

| Column | ODS (C18), 5 μm, 4.6 × 150 mm | nih.gov |

| Mobile Phase | Methanol : Water : Acetic Acid (60:30:10, v/v/v) | nih.gov |

| Flow Rate | 1.0 ml/min | nih.gov |

| Detection Wavelength | 254 nm | nih.gov |

| Retention Time (Hydrocortisone) | 2.26 min | nih.gov |

| Linear Range (Hydrocortisone) | 0.02 to 0.4 mg/ml | nih.gov |

| Recovery | 98–101% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is another indispensable tool in steroid analysis, offering high sensitivity and specificity for both structural elucidation and quantification. nih.govmdpi.com Prior to analysis, steroids often require derivatization to increase their volatility and thermal stability. nih.gov The sample is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. mdpi.com

As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). mdpi.com The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its definitive identification. mdpi.com GC-MS is particularly useful for analyzing complex biological samples and can be used to measure a wide panel of steroid metabolites simultaneously. nih.govmdpi.com

| Parameter | Typical Setting | Source |

| Injector Temperature | 285 °C | mdpi.com |

| Injection Mode | Splitless | mdpi.com |

| Column Temperature Program | Ramped from 50 °C to 285 °C | mdpi.com |

| MS Detector Mode | Scan mode (m/z 75 to 700) | mdpi.com |

| Ionization | Electron Ionization (EI) | mdpi.com |

Thin-Layer Chromatography (TLC) for Purity Assessment and Identification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for the preliminary assessment of purity and for the identification of steroids. bioline.org.brresearchgate.netnih.govnih.gov The technique involves spotting the sample onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. researchgate.netnih.gov The plate is then placed in a developing chamber containing a suitable mobile phase. researchgate.netnih.gov

As the mobile phase moves up the plate by capillary action, it carries the components of the sample at different rates, leading to their separation. The separated spots can be visualized under UV light or by using specific staining reagents. bioline.org.br The position of the spot, represented by its retention factor (Rf) value, can be used for identification by comparing it to that of a known standard. researchgate.net Densitometric scanning of the TLC plates allows for the quantification of the separated compounds. researchgate.netnih.govnih.gov

| Parameter | Condition/Value | Source |

| Stationary Phase | Silica gel 60F254 | researchgate.netnih.gov |

| Mobile Phase Example | Chloroform + Acetone + Ammonia (25%) (8:2:0.1 v/v/v) | researchgate.net |

| Detection | UV light (e.g., 250 nm for hydrocortisone acetate) | researchgate.net |

| Limit of Detection (LOD) (Hydrocortisone Acetate) | 0.066 μg·spot⁻¹ | researchgate.netnih.gov |

| Limit of Quantification (LOQ) (Hydrocortisone Acetate) | 0.198 μg·spot⁻¹ | researchgate.netnih.gov |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure and weight of a compound, which is crucial for the definitive identification and characterization of 5α-Dihydrocortisone 21-Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.gov When coupled with a chromatographic separation method like LC or GC, it becomes a highly sensitive and specific analytical tool (LC-MS and GC-MS). nih.govnih.govnih.gov In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The molecular ion peak provides the molecular weight of the compound. For instance, the molecular weight of hydrocortisone acetate (B1210297) is 404.4966 g/mol . nist.gov The fragmentation pattern, which results from the breakdown of the molecular ion, can be used to deduce the structure of the molecule. nih.gov

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Purity

Spectroscopic techniques are indispensable for the structural elucidation and purity verification of steroid molecules. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecular structure of 5α-Dihydrocortisone 21-Acetate.

Infrared (IR) Spectroscopy is used to identify the specific functional groups present in the molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of different bonds. For 5α-Dihydrocortisone 21-Acetate, key functional groups produce characteristic peaks. The presence of multiple carbonyl (C=O) groups at positions C3, C11, and C20, as well as in the acetate ester, results in strong absorption bands in the region of 1700-1760 cm⁻¹. The hydroxyl (-OH) group at C17 and the C-O bonds of the acetate and steroid backbone also produce distinct signals. Techniques such as Attenuated Total Reflectance (ATR) IR are commonly used for analyzing solid samples of this compound. eurofinsdiscovery.com

Interactive Data Table: Characteristic IR Absorption Frequencies for 5α-Dihydrocortisone 21-Acetate The following table summarizes the expected IR absorption bands for the key functional groups in 5α-Dihydrocortisone 21-Acetate.

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200-3600 |

| Alkane | C-H stretch | 2850-3000 |

| Ketones (C3, C11, C20) | C=O stretch | 1705-1725 |

| Acetate Ester | C=O stretch | 1735-1750 |

| Acetate Ester | C-O stretch | 1200-1250 |

UV-Visible Spectroscopy provides information about conjugated electronic systems within a molecule. Corticosteroids that possess the α,β-unsaturated ketone in the A-ring, such as cortisone (B1669442) and hydrocortisone, typically exhibit a strong π→π* absorption maximum (λmax) around 242 nm. nih.govmsu.edu However, 5α-Dihydrocortisone 21-Acetate is characterized by a saturated A-ring, meaning it lacks this conjugated system. nih.gov Consequently, it does not display the strong absorption band near 242 nm. Instead, its UV spectrum is dominated by the much weaker n→π* transitions of the isolated ketone carbonyl groups, which occur at longer wavelengths (typically 270-300 nm) and have a very low molar absorptivity. masterorganicchemistry.com The absence of a peak at ~242 nm can serve as a crucial indicator of the saturation of the A-ring and, therefore, a confirmation of the "5α-dihydro" structure and purity from precursors like cortisone 21-acetate.

Radiochemical Assays for Receptor Binding and Metabolic Studies

Radiochemical assays utilize radioactively labeled compounds (radioligands) to quantify biological processes with high sensitivity and specificity. They are critical tools for studying the metabolism and receptor interactions of 5α-Dihydrocortisone 21-Acetate.

Radioimmunoassay (RIA) is a highly sensitive in vitro technique used to measure the concentration of antigens, such as steroid metabolites, in biological samples. The principle of RIA is based on competitive binding, where a known quantity of a radiolabeled metabolite (tracer) competes with the unlabeled metabolite from a research sample for a limited number of binding sites on a highly specific antibody. nih.gov

To quantify a metabolite of 5α-Dihydrocortisone 21-Acetate, an RIA would be developed by first raising antibodies specific to the target metabolite. A tracer, typically the metabolite labeled with a gamma-emitter like ¹²⁵I or a beta-emitter like ³H, is synthesized. utmb.edu The assay is performed by incubating the antibody, the radiolabeled tracer, and the research sample together. After reaching equilibrium, the antibody-bound fraction is separated from the unbound fraction, and the radioactivity is measured. The concentration of the metabolite in the sample is determined by comparing the results to a standard curve generated with known concentrations of the unlabeled metabolite. nih.gov While RIA methods for cortisol are common alpco.commpbio.com, the application to its metabolites requires the development of specific antibodies and is crucial for metabolic studies. The specificity of the antibody is paramount to avoid cross-reactivity with other structurally similar steroids. nih.gov

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor, such as the glucocorticoid receptor (GR). sci-hub.se These assays are fundamental to characterizing the potential biological activity of 5α-Dihydrocortisone 21-Acetate. In a typical competitive binding experiment, a preparation of the target receptor (e.g., from cell homogenates expressing the human GR) is incubated with a constant concentration of a high-affinity radioligand (e.g., [³H]dexamethasone) and varying concentrations of the unlabeled test compound (5α-Dihydrocortisone 21-Acetate). eurofinsdiscovery.com

The test compound competes with the radioligand for binding to the receptor. The amount of radioligand bound to the receptor is measured at each concentration of the test compound. This data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ value represents the concentration of the test compound required to displace 50% of the specifically bound radioligand. This value can then be used to calculate the equilibrium dissociation constant (Kᵢ), which reflects the affinity of the compound for the receptor. giffordbioscience.com A lower Kᵢ value indicates a higher binding affinity. These assays allow for the quantitative comparison of the receptor affinity of 5α-Dihydrocortisone 21-Acetate relative to other known glucocorticoids. eurofinsdiscovery.com

Interactive Data Table: Example Data from a Competitive Radioligand Binding Assay This table illustrates hypothetical results for determining the affinity of 5α-Dihydrocortisone 21-Acetate for the glucocorticoid receptor (GR) using [³H]dexamethasone as the radioligand.

| Compound | IC₅₀ (nM) | Calculated Kᵢ (nM) |

| Dexamethasone (Control) | 3 | 1.5 |

| 5α-Dihydrocortisone 21-Acetate | 50 | 25 |

| Progesterone (Control) | 138 | 69 |

Note: Data are hypothetical and for illustrative purposes. The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation and the Kₔ of the radioligand.

Method Validation and Impurity Profiling in Research Material

Ensuring the purity and identity of a research compound is critical for the validity of experimental results. For 5α-Dihydrocortisone 21-Acetate, this is achieved through rigorous method validation and impurity profiling, typically using High-Performance Liquid Chromatography (HPLC).

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For an HPLC method designed to assess the purity of 5α-Dihydrocortisone 21-Acetate, several performance characteristics must be evaluated according to established guidelines. These include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness. thebms.org.uk A validated method ensures that the quantification of the main compound and its impurities is reliable and reproducible.

Impurity profiling involves the identification and quantification of any unwanted chemicals in the research material. For 5α-Dihydrocortisone 21-Acetate, potential impurities could include:

Precursors: Unreacted starting materials from the synthesis, such as 5α-dihydrocortisone.

Isomers: Stereoisomers, such as the 5β-dihydro isomer, which may have different biological activities.

Degradation Products: Compounds formed during storage or handling.

Related Substances: Structurally similar steroids that may be present from the manufacturing process.

Techniques such as HPLC coupled with mass spectrometry (LC-MS) are powerful tools for impurity profiling, as they allow for both the separation and structural elucidation of unknown impurities. Reference standards of known impurities are used for definitive identification and quantification.

Interactive Data Table: Key Parameters for HPLC Method Validation

| Validation Parameter | Description | Acceptance Criteria Example |

| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% |

| Precision (RSD) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% |

| Linearity (r²) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity index > 0.99; no interference at the retention time of the main peak. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |

Comparative Biochemical and Mechanistic Studies of 5α Dihydrocortisone 21 Acetate

Comparison with Parent Glucocorticoids (e.g., Cortisone (B1669442), Hydrocortisone)

The transformation of cortisone and hydrocortisone (B1673445) into 5α-dihydro metabolites represents a significant alteration in their biochemical properties. The addition of the 21-acetate ester group further modifies the compound's characteristics, primarily affecting its lipophilicity and subsequent interaction with metabolic enzymes and receptors.

Differences in Metabolic Rate and Product Profiles

The metabolism of glucocorticoids is a complex process primarily occurring in the liver, involving a series of enzymatic reactions. The parent compounds, cortisone and hydrocortisone (cortisol), are subject to A-ring reduction by 5α- and 5β-reductases, as well as interconversion by 11β-hydroxysteroid dehydrogenases (11β-HSD). nih.govnih.gov

Enzymatic Activity: The rate-limiting step in the clearance of hydrocortisone often involves A-ring reductases. nih.gov The activity of these enzymes, particularly 5α-reductase, can vary with age and physiological state, thus influencing the metabolic rate of hydrocortisone. nih.gov The introduction of the 5α-reduced structure in 5α-Dihydrocortisone means it enters the metabolic cascade at a different point than its parent compounds, bypassing the initial 5α-reduction step.

Product Profiles: The metabolic end products of cortisone and hydrocortisone include both 5α- and 5β-reduced tetrahydro metabolites. nih.gov In contrast, the metabolism of 5α-Dihydrocortisone 21-Acetate would exclusively yield 5α-metabolites. This distinction is significant as 5α- and 5β-metabolites can have different biological activities. bioscientifica.comnih.gov

Table 1: Comparative Metabolic Pathways

| Compound | Key Metabolic Steps | Primary Metabolite Profile |

| Cortisone | Activation to hydrocortisone (11β-HSD1), then 5α/5β-reduction. nih.govnih.gov | Mixture of 5α- and 5β-tetrahydro metabolites. nih.gov |

| Hydrocortisone | Direct 5α/5β-reduction. nih.gov | Mixture of 5α- and 5β-tetrahydro metabolites. nih.gov |

| 5α-Dihydrocortisone 21-Acetate | De-acetylation to 5α-dihydrocortisone, then further reduction. | Exclusively 5α-tetrahydro metabolites. |

Relative Potency in In Vitro Cellular Assays (Excluding Clinical Outcomes)

In vitro assays provide a controlled environment to assess the cellular potency of compounds.

Anti-inflammatory Effects: Recent findings suggest that 5α-reduced metabolites of corticosterone (B1669441) possess anti-inflammatory properties. bioscientifica.com They have been shown to suppress inflammation in vitro, which is a key aspect of glucocorticoid action. nih.gov This suggests that 5α-Dihydrocortisone, once the acetate (B1210297) is cleaved, could exhibit significant anti-inflammatory potency at a cellular level.

Gene Expression: In H4IIE hepatoma cells, both 5α-tetrahydrocorticosterone and corticosterone were shown to induce mRNA expression of enzymes like tyrosine aminotransferase and phosphoenolpyruvate (B93156) carboxykinase. nih.gov This effect was blockable by the GR antagonist RU486, confirming it is a GR-mediated event. nih.gov This indicates that 5α-reduced glucocorticoids can be potent regulators of gene expression in specific cell types.

Table 2: Comparative Glucocorticoid Receptor Interaction

| Compound | Relative GR Binding Affinity | Transactivation Potential |

| Hydrocortisone | High | Strong agonist |

| Cortisone | Low (requires conversion to hydrocortisone) | Inactive until converted |

| 5α-Dihydrocortisone | Moderate to High nih.gov | Agonist, potentially with dissociated effects nih.govnih.gov |

| 5α-Dihydrocortisone 21-Acetate | Lower than parent alcohol due to acetate group nih.gov | Low until de-acetylated |

Comparison with 5β-Dihydrocortisone 21-Acetate and Other Steroid Isomers

Stereoisomerism, the difference in the spatial arrangement of atoms, plays a critical role in the biological activity of steroids. solubilityofthings.com The comparison between 5α- and 5β-isomers is a classic example of how stereochemistry dictates molecular function. libretexts.orgyoutube.com

Stereochemical Influence on Enzymatic Recognition and Metabolism

Molecular Shape: 5α-reduction results in a planar 'trans' structure for the A/B ring junction. bioscientifica.comnih.gov In contrast, 5β-reduction, catalyzed by the enzyme AKR1D1, creates a 90-degree bend, resulting in a skewed 'cis' orientation. bioscientifica.comnih.gov This fundamental difference in three-dimensional shape dramatically affects how these isomers fit into the active sites of enzymes and receptors. bioscientifica.com

Enzymatic Specificity: The enzymes responsible for steroid metabolism, such as hydroxysteroid dehydrogenases, exhibit high stereoselectivity. researchgate.net The planar structure of 5α-isomers allows them to be recognized and processed by certain enzymes, while the bent structure of 5β-isomers is recognized by a different set of enzymes. nih.gov For instance, 5α-reductase produces the planar 5α-dihydrosteroids, whereas 5β-reductase (AKR1D1) exclusively forms the bent 5β-dihydrosteroids. nih.govnih.gov This specificity ensures distinct metabolic pathways and biological roles for the two isomers.

Differential Biological Activities at the Molecular Level

The distinct shapes of 5α- and 5β-isomers lead to different interactions with cellular machinery, resulting in varied biological effects.

Receptor Activation: As previously noted, 5α-reduced glucocorticoids can bind to and activate the glucocorticoid receptor. nih.gov In stark contrast, 5β-reduced forms of cortisol and cortisone are considered inactive at the GR, providing a mechanism of pre-receptor ligand regulation. nih.gov While inactive at the GR, 5β-dihydrosteroids are not inert; they can act as ligands for other receptors, such as the pregnane (B1235032) X receptor (PXR). nih.gov

Membrane Interactions: There is evidence to suggest that 5β-dihydrosteroids preferentially act at the membrane level. nih.gov For example, 5β-androstanes have vasodilatory properties through the blockade of Ca2+ channels, and 5β-pregnanes can act as neuroactive steroids at GABAA and NMDA receptors. nih.gov This indicates that while 5α-isomers often interact with nuclear receptors like the GR, 5β-isomers may have distinct roles in modulating ion channels and other membrane-bound proteins. nih.gov

Table 3: Comparison of 5α- and 5β-Dihydrocortisone Isomers

| Feature | 5α-Dihydrocortisone | 5β-Dihydrocortisone |

| A/B Ring Junction | Planar (trans) bioscientifica.comnih.gov | Bent (cis) bioscientifica.comnih.gov |

| Metabolizing Enzyme | 5α-reductase nih.gov | 5β-reductase (AKR1D1) nih.gov |

| Glucocorticoid Receptor (GR) Activity | Agonist nih.gov | Inactive nih.gov |

| Other Molecular Targets | Primarily nuclear receptors (e.g., GR) | PXR, membrane ion channels nih.gov |

Role as an Intermediate in the Synthesis of Pharmacologically Active Steroids (e.g., Prednisone (B1679067), Prednisolone)

5α-Dihydrocortisone 21-acetate, also known as dihydrocortisone acetate, serves as a key intermediate in the chemical synthesis of potent pharmacologically active corticosteroids such as prednisone and prednisolone (B192156). nih.gov The conversion of this saturated steroid into the unsaturated products, which exhibit enhanced anti-inflammatory activity, involves a multi-step chemical process.

The synthesis of prednisone from 5α-dihydrocortisone 21-acetate is a notable example of creating a more potent therapeutic agent from a less active precursor. A common synthetic route involves the dibromination of the dihydrocortisone acetate molecule. This reaction, typically carried out using molecular bromine, introduces bromine atoms at the C2 and C4 positions of the steroid's A-ring. Following the bromination, a dehydrobromination step is performed. This is often achieved by heating the dibromo derivative in the presence of a base like 3,5-lutidine. This elimination reaction results in the formation of a double bond between the C1 and C2 positions, a key structural feature of prednisone. The final step in this pathway is the hydrolysis of the acetate group at the C21 position, which is accomplished using a mild base such as potassium bicarbonate, to yield prednisone. nih.gov

A similar strategy can be employed for the synthesis of prednisolone. The starting material for one of the chemical synthesis routes of prednisolone is 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione, a compound structurally very similar to 5α-dihydrocortisone 21-acetate. This process also involves dibromination at the C2 and C4 positions with molecular bromine in acetic acid. Subsequent dehydrobromination, often using collidine, introduces the C1-C2 double bond, forming prednisolone acetate. The final step is the hydrolysis of the C21 acetate to yield prednisolone. nih.gov The introduction of this double bond in the A-ring of the steroid nucleus is known to significantly increase the anti-inflammatory potency of the resulting corticosteroid compared to its non-dehydrogenated counterpart. nih.gov

The chemical synthesis of these potent anti-inflammatory drugs highlights the importance of intermediates like 5α-dihydrocortisone 21-acetate. While microbial biotransformation has become a significant method for producing prednisone and prednisolone, often starting from cortisone acetate or hydrocortisone acetate using microorganisms like Arthrobacter simplex, the chemical pathways originating from reduced intermediates remain a fundamental aspect of steroid chemistry. nih.govgoogle.com

Implications of 5α-Reduction in Steroid Hormone Signal Modulation

The 5α-reduction of steroid hormones, a process that converts steroids with a double bond between carbons 4 and 5 (Δ4,5) into their 5α-dihydro derivatives, plays a crucial role in modulating their biological activity. nih.gov This irreversible reaction is catalyzed by 5α-reductase enzymes and is a key step in the metabolism of various steroid hormones, including glucocorticoids like cortisol. nih.govnih.gov The resulting 5α-reduced metabolites can exhibit altered affinity for their cognate receptors and, in some cases, possess distinct biological activities compared to the parent hormone. bioscientifica.comnih.gov

Recent research has revealed that 5α-reduced metabolites of glucocorticoids, such as 5α-dihydrocortisol (the deacetylated form of 5α-dihydrocortisone 21-acetate) and its subsequent metabolite 5α-tetrahydrocorticosterone (5αTHB), are not merely inactive degradation products. bioscientifica.comnih.gov These metabolites can bind to and activate the glucocorticoid receptor (GR). nih.gov For instance, in vitro studies have shown that 5αTHB can induce the transcription of glucocorticoid-regulated genes to a comparable extent as corticosterone. nih.gov

A significant finding is the "dissociated" nature of the effects of these 5α-reduced glucocorticoids. They appear to retain potent anti-inflammatory properties while having limited adverse metabolic side effects that are often associated with conventional glucocorticoid therapy. nih.gov For example, studies have demonstrated that 5α-reduced glucocorticoids can effectively suppress inflammatory responses, such as reducing neutrophil and inflammatory monocyte infiltration, as well as levels of pro-inflammatory cytokines like MCP-1 and IL-6. nih.gov However, their impact on metabolic parameters, such as the induction of genes involved in gluconeogenesis, is less pronounced compared to their parent compounds. nih.govbioscientifica.com This dissociation of anti-inflammatory and metabolic effects suggests that 5α-reduced steroids could potentially be developed as a safer class of anti-inflammatory drugs. nih.govbioscientifica.com

The mechanism behind this dissociated activity may lie in the differential interaction of the 5α-reduced steroid-GR complex with various transcription factors and glucocorticoid response elements (GREs) on the DNA. It is hypothesized that these metabolites may preferentially activate GR in a manner that favors interaction with transcription factors involved in anti-inflammatory pathways over those that regulate metabolic genes. nih.gov The modulation of glucocorticoid action by 5α-reductase is also significant in metabolic tissues like the liver. Overexpression of 5α-reductase type 2 (SRD5A2) has been shown to reduce the effects of cortisol on lipid metabolism in human hepatocytes. nih.gov Conversely, inhibition of this enzyme can augment cortisol's actions. nih.gov This highlights the critical role of 5α-reduction in fine-tuning glucocorticoid signaling and its potential implications for metabolic diseases. nih.gov

Future Directions and Research Perspectives for 5α Dihydrocortisone 21 Acetate

Elucidation of Novel Enzymatic Pathways in Diverse Biological Systems

The biosynthesis and metabolism of 5α-Dihydrocortisone 21-Acetate are presumed to follow the canonical pathways of corticosteroid metabolism, primarily involving 5α-reductase and various hydroxysteroid dehydrogenases. However, the potential for novel or alternative enzymatic pathways remains a compelling area of future research. The existence of three 5α-reductase isozymes (SRD5A1, SRD5A2, and SRD5A3), each with distinct tissue distribution and substrate specificities, suggests a complex regulatory landscape. wikipedia.org While SRD5A1 and SRD5A2 are well-characterized in their roles in androgen metabolism, the broader physiological functions of SRD5A3 are still being uncovered. nih.govresearchgate.net Future studies should aim to delineate the specific contributions of each 5α-reductase isozyme to the formation of 5α-Dihydrocortisone 21-Acetate in various tissues.

Furthermore, the potential for "backdoor" pathways, similar to those identified for androgen synthesis, warrants investigation in the context of corticosteroid metabolism. nih.gov These alternative routes could bypass conventional intermediates, leading to the formation of 5α-reduced steroids through less characterized enzymatic steps. Research into the substrate promiscuity of known steroidogenic enzymes and the discovery of novel enzymes could reveal unexpected pathways for the synthesis of 5α-Dihydrocortisone 21-Acetate.

Investigation of Post-Translational Modifications and Regulatory Mechanisms of Metabolizing Enzymes